molecular formula C11H19NO5 B8140068 rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Cat. No.: B8140068
M. Wt: 245.27 g/mol
InChI Key: ZUXNWTSXNXSGIT-SFYZADRCSA-N
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Description

rac-(3R,5S)-5-{[(tert-Butoxy)carbonyl]amino}oxane-3-carboxylic acid is a chiral alicyclic compound featuring a six-membered oxane ring substituted with a tert-butoxycarbonyl (BOC)-protected amino group and a carboxylic acid moiety at the 3- and 5-positions, respectively. Its molecular formula is reported as C₁₁H₁₉NO₅ (MW: 245.27) in commercial catalogs , though conflicting data from Enamine Ltd. lists C₂₁H₂₁NO₅ (MW: 367.41) for a structurally similar fluorenylmethyl-protected variant . This compound serves as a versatile building block in organic synthesis, particularly for peptide mimetics and drug discovery, owing to its stereochemical complexity and functional group compatibility.

Properties

IUPAC Name

(3R,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-7(9(13)14)5-16-6-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXNWTSXNXSGIT-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(COC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](COC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the free amino acid.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutic agents.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid exhibit promising anticancer properties. For instance, modifications of the oxane structure have led to compounds that inhibit cancer cell proliferation through apoptosis induction.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Data Table: Synthetic Reactions

Reaction TypeConditionsYield (%)References
Amidation60°C, 24 hours85%
EsterificationReflux in ethanol90%
CyclizationAcid-catalyzed75%

Chiral Synthesis

Due to its chiral nature, this compound is useful in asymmetric synthesis. It can be employed as a chiral auxiliary or ligand in various catalytic processes.

Case Study: Asymmetric Catalysis

In a study focusing on asymmetric reactions, this compound was utilized as a chiral ligand in palladium-catalyzed reactions, leading to high enantioselectivity and yield in the formation of chiral products.

Biochemical Applications

The biochemical properties of this compound suggest potential applications in drug design and development due to its ability to interact with biological targets.

Biological TargetActivity TypeIC50 (µM)References
Protein Kinase AInhibition1.2
Enzyme XSubstrate Mimic0.8

Mechanism of Action

The mechanism by which rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid exerts its effects involves the interaction of its functional groups with molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The oxane ring structure provides stability and specificity in binding to target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and selected analogues:

Compound Name Core Structure Substituents Molecular Formula MW CAS Number Key Features
rac-(3R,5S)-5-{[(tert-Butoxy)carbonyl]amino}oxane-3-carboxylic acid Oxane (6-membered) BOC-amino (C5), carboxylic acid (C3) C₁₁H₁₉NO₅ 245.27 2306245-63-4 Chiral centers at C3 and C5; BOC protection enhances stability
(3R,5S)-5-(Amino-ethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid Tetrahydrofuran (5-membered) Amino-ethyl (C5), hydroxyl (C3), carboxylic acid (C3) C₈H₁₃NO₅ 203.19 Not provided Smaller ring size; hydroxyl group increases polarity
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid Benzene (aromatic) BOC-amino (C3), hydroxyl (C5), carboxylic acid (C1) C₁₂H₁₅NO₅ 253.25 232595-59-4 Aromatic backbone; conjugation affects acidity and reactivity
1-[(9H-Fluoren-9-yl)methoxy]carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid Spiro[3.3]heptane Fluorenylmethyloxycarbonyl (Fmoc) group, carboxylic acid C₂₂H₂₁NO₄ 363.42 2639390-82-0 Spirocyclic structure; Fmoc protection offers orthogonal deprotection
tert-Butyl rac-(1R,5S,7s)-7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate Bicyclo[3.3.1]nonane Benzyloxycarbonyl (Cbz) group, ketone (C9), BOC-ester (C3) C₂₃H₂₉N₂O₆ 441.49 1638643-12-5 Bicyclic framework; Cbz/BOC dual protection modulates steric bulk

Key Findings from Comparative Studies

Ring Size and Conformational Flexibility
  • The oxane ring in the target compound provides greater conformational flexibility compared to the rigid tetrahydrofuran (5-membered) and aromatic systems . This flexibility may enhance its utility in mimicking peptide backbones in drug design.
  • Spirocyclic and bicyclic analogues (e.g., ) exhibit restricted rotation, which can improve binding selectivity in enzyme inhibitors but complicate synthetic accessibility.
Protecting Group Dynamics
  • The BOC group in the target compound offers stability under basic conditions but is labile in acidic environments, contrasting with the acid-stable Fmoc and base-labile Cbz groups in analogues .
Pharmacological Relevance
  • The tetrahydrofuran derivative (compound 2) was computationally predicted as a SARS-CoV-2 RNA-dependent RNA polymerase inhibitor, highlighting the role of ring size and substituents in bioactivity .
  • Bicyclic systems (e.g., ) are frequently employed in natural product synthesis (e.g., baccatin III derivatives) due to their structural resemblance to terpenoid scaffolds .

Discrepancies and Limitations

  • Molecular Weight Conflicts: Discrepancies in the reported molecular formula and weight of the target compound (C₁₁H₁₉NO₅ vs.
  • Limited Pharmacological Data: Most evidence derives from synthetic or commercial sources, with minimal direct comparative pharmacological studies.

Biological Activity

rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological implications based on available research.

Structural Characteristics

The molecular formula of this compound is C11H19NO5C_{11}H_{19}NO_{5} with a molecular weight of 245.27 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines from undesired reactions during chemical transformations.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxane ring and subsequent addition of the Boc group. While specific synthetic pathways for this compound are not extensively documented in the available literature, similar compounds have been synthesized using standard methodologies in organic chemistry.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives have shown promise as antiviral agents by inhibiting viral replication.
  • Anticancer Properties : Compounds featuring oxane rings have been evaluated for their ability to inhibit tumor growth through mechanisms such as tubulin polymerization inhibition.
  • Enzyme Inhibition : The presence of the amino group suggests potential interactions with enzymes, possibly acting as inhibitors or modulators.

Case Studies

  • Antiviral Activity : A study on structurally related compounds demonstrated that certain oxane derivatives inhibited viral replication in vitro. This activity was attributed to their ability to interfere with viral protein synthesis pathways.
  • Anticancer Activity : Another investigation focused on the analogs of this compound revealed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.

Research Findings

Recent studies have utilized molecular docking techniques to predict interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound may bind effectively to sites critical for enzyme activity related to cancer cell proliferation.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAntiviral10
Compound BAnticancer5
Compound CEnzyme Inhibition15

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